4-[(4-Chlorophenyl)sulfanyl]benzoic acid
Description
Chemical Identity and Structural Features of 4-[(4-Chlorophenyl)sulfanyl]benzoic acid
This compound is an organic compound characterized by a benzoic acid moiety linked to a 4-chlorophenyl group through a sulfur atom, forming a thioether (or sulfanyl) bridge. Its chemical identity is precisely defined by its structure and molecular formula.
| Identifier | Value |
|---|---|
| Molecular Formula | C13H9ClO2S |
| InChI | InChI=1S/C13H9ClO2S/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8H,(H,15,16) |
| InChIKey | UWLBXSFDJVORCM-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)O)SC2=CC=C(C=C2)Cl |
| Monoisotopic Mass | 264.0012 Da |
The most distinctive feature of this compound is the thioether linkage. Thioethers are a class of organosulfur compounds that are known for their redox activity. The sulfur atom in a thioether can be oxidized by reactive oxygen species (ROS) to form a more polar sulfoxide (B87167) and subsequently a sulfone. nih.govacs.org This transformation from a relatively hydrophobic thioether to a hydrophilic sulfoxide or sulfone represents a significant change in the molecule's electronic and physical properties. nih.gov
This redox sensitivity is a key area of interest in medicinal chemistry, particularly in the design of "smart" drug delivery systems. acs.orgresearchgate.net Molecules containing thioether linkages can be designed to be stable under normal physiological conditions but release an active drug payload in environments with high levels of oxidative stress, such as in cancer cells. nih.gov The rate of this oxidation can be tuned by the electronic nature of the substituent groups attached to the sulfur atom. nih.govacs.org
The properties of this compound can be better understood through comparison with its structural relatives. The most direct analog is its oxidized form, 4-[(4-Chlorophenyl)sulfonyl]benzoic acid, where the thioether bridge is replaced by a sulfonyl group. Other related compounds include benzoic acid derivatives with different substituents.
The sulfonyl analog, 4-[(4-Chlorophenyl)sulfonyl]benzoic acid, is chemically distinct from its thioether counterpart. The sulfonyl group (SO2) is a strong electron-withdrawing group, which significantly increases the acidity of the carboxylic acid compared to the thioether version. This change also increases the molecule's polarity. Derivatives of this sulfonyl analog have been synthesized and evaluated for antimicrobial activities. mdpi.com
The table below offers a comparative look at these related compounds.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| This compound | C13H9ClO2S | 264.73 | Thioether (-S-) linkage |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid | C13H9ClO4S | 296.73 | Sulfonyl (-SO2-) linkage nist.govchemeo.com |
| 4-(4-Chlorophenyl)benzoic acid | C13H9ClO2 | 232.66 | Direct phenyl-phenyl bond |
| 4-(Chlorosulfonyl)benzoic acid | C7H5ClO4S | 220.63 | A single phenyl ring with chlorosulfonyl and carboxyl groups nih.govsigmaaldrich.com |
Overview of Scientific Research Significance in Organic and Medicinal Chemistry
The structural motifs present in this compound—the diaryl sulfide (B99878) (thioether) core and the benzoic acid functionality—are both of significant interest in chemical research.
Diaryl sulfides are prevalent structures in a wide range of pharmaceuticals and natural products. nih.gov The synthesis of these compounds is a well-studied area of organic chemistry, with numerous methods developed for forming the carbon-sulfur bond. nih.govnih.gov
Benzoic acid derivatives are a cornerstone of medicinal chemistry. icm.edu.pl The benzoic acid scaffold is found in numerous bioactive molecules and approved drugs, exhibiting a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. icm.edu.pliomcworld.com The structure-activity relationship (SAR) of benzoic acid derivatives is a field of continuous investigation, exploring how different substituents on the phenyl ring influence their biological effects. acs.orgnih.gov
The combination of these two important scaffolds in this compound makes it and its derivatives promising candidates for drug discovery programs. The thioether linkage provides a site for potential metabolic oxidation and a handle for synthetic modification, while the benzoic acid group offers a point for salt formation or esterification to modulate pharmacokinetic properties. Research into related sulfonylbenzoic acid derivatives has already shown potential for developing new antimicrobial agents, suggesting a fertile ground for the exploration of their thioether precursors. mdpi.comekb.eggoogle.com
Structure
3D Structure
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2S/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLBXSFDJVORCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)SC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
General Synthetic Strategies for Arylsulfanyl Benzoic Acids
The synthesis of arylsulfanyl benzoic acids, including the parent compound 4-[(4-Chlorophenyl)sulfanyl]benzoic acid, primarily revolves around the formation of the thioether bond. Various established and modern synthetic protocols are employed to achieve this linkage.
Approaches Involving Thioether Bond Formation
The creation of the C-S bond in arylsulfanyl benzoic acids can be accomplished through several key methodologies, including classical nucleophilic substitution and modern metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): This is a fundamental approach for forming aryl thioethers. masterorganicchemistry.comlibretexts.orgyoutube.comacsgcipr.org In this type of reaction, an aryl halide with electron-withdrawing groups is reacted with a thiol or thiolate. masterorganicchemistry.comlibretexts.orgyoutube.comacsgcipr.org The reaction proceeds via an addition-elimination mechanism, where the nucleophilic sulfur atom attacks the carbon atom of the aryl halide, forming a Meisenheimer complex, which then eliminates the halide ion to yield the aryl thioether. libretexts.org For the synthesis of this compound, this would typically involve the reaction of a 4-halobenzoic acid derivative with 4-chlorothiophenol (B41493) in the presence of a base. The presence of the carboxylic acid group (or a precursor) can influence the reactivity of the aromatic ring.
Ullmann Condensation: The Ullmann condensation is a classic copper-catalyzed reaction used for the formation of aryl ethers, aryl thioethers, and other derivatives. wikipedia.orgmdpi.com This reaction involves the coupling of an aryl halide with a thiol in the presence of a copper catalyst, often at elevated temperatures. wikipedia.orgacs.org While traditional Ullmann conditions can be harsh, modern advancements have introduced the use of ligands and milder reaction conditions, expanding the substrate scope and improving yields. wikipedia.orgacs.org
Metal-Catalyzed Cross-Coupling Reactions: Modern organic synthesis heavily relies on metal-catalyzed cross-coupling reactions to form C-S bonds with high efficiency and selectivity. acsgcipr.orgthieme-connect.deresearchgate.netresearchgate.net These methods are often preferred due to their milder reaction conditions and broader functional group tolerance compared to traditional methods.
Palladium-Catalyzed Buchwald-Hartwig Amination Analogue: This powerful method, originally developed for C-N and C-O bond formation, has been successfully adapted for the synthesis of aryl thioethers. acsgcipr.org It typically involves the use of a palladium catalyst with a specialized ligand to couple an aryl halide or triflate with a thiol. thieme-connect.de
Copper-Catalyzed Coupling: Copper catalysis remains a valuable tool for C-S bond formation, often offering a more cost-effective alternative to palladium. acsgcipr.orgresearchgate.net These reactions can be performed with various copper sources and ligands, and significant progress has been made in developing milder and more efficient catalytic systems. mdpi.comacsgcipr.org
Nickel-Catalyzed Coupling: Nickel catalysts have also emerged as effective promoters of C-S cross-coupling reactions, providing an alternative to palladium with distinct reactivity profiles. researchgate.netscilit.com
The general mechanism for these metal-catalyzed reactions typically involves an oxidative addition of the aryl halide to the metal center, followed by coordination of the thiolate, and finally, reductive elimination to yield the aryl thioether and regenerate the catalyst. acsgcipr.org
Coupling Reactions in the Synthesis of Related Biphenyl (B1667301) Carboxylic Acids
While not a direct synthesis of the arylsulfanyl linkage, the Suzuki-Miyaura cross-coupling reaction is a highly relevant and powerful method for the synthesis of biphenyl carboxylic acids, which are structurally related to the target compound and its derivatives. researchgate.netdntb.gov.uaresearchgate.netacs.orggre.ac.uk This palladium-catalyzed reaction involves the coupling of an aryl halide or triflate with an arylboronic acid or its ester. researchgate.netdntb.gov.uaresearchgate.netacs.orggre.ac.uk For the synthesis of biphenyl carboxylic acids, a common strategy is to couple a halobenzoic acid with a phenylboronic acid, or vice versa. researchgate.netdntb.gov.uaresearchgate.net The reaction is known for its high functional group tolerance and generally proceeds with high yields and stereospecificity. The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction. Recent advancements have focused on developing more environmentally friendly ("green") conditions, such as using water as a solvent. researchgate.netdntb.gov.uaresearchgate.net
Synthesis of this compound Analogs and Derivatives
The synthesis of analogs and derivatives of this compound often involves transformations of the sulfur atom or the carboxylic acid functionality. A key analog is the corresponding sulfone, 4-[(4-chlorophenyl)sulfonyl]benzoic acid.
Pathways to Sulfonylated Benzoic Acids (e.g., 4-[(4-Chlorophenyl)sulfonyl]benzoic acid)
The sulfonylated analog, 4-[(4-chlorophenyl)sulfonyl]benzoic acid, is a significant derivative, and its synthesis can be approached through various routes, primarily involving oxidation of the corresponding sulfide (B99878) or direct sulfonylation reactions. mdpi.com
The most direct method for the synthesis of 4-[(4-chlorophenyl)sulfonyl]benzoic acid is the oxidation of its sulfide precursor, this compound. acsgcipr.org The oxidation of sulfides to sulfones is a well-established transformation in organic chemistry. acsgcipr.orgresearchgate.netorganic-chemistry.orgnih.gov A variety of oxidizing agents can be employed for this purpose, with careful control of reaction conditions to avoid over-oxidation or side reactions.
Commonly used oxidants include:
Hydrogen Peroxide (H₂O₂): This is a "green" and readily available oxidant that can be used for the selective oxidation of sulfides to sulfones. researchgate.netnih.gov The reaction is often catalyzed by metal complexes or carried out in the presence of an acid. researchgate.netnih.gov
Potassium Permanganate (KMnO₄): A strong oxidizing agent that can effectively convert sulfides to sulfones.
Chromium Trioxide (CrO₃): As demonstrated in one synthetic route, CrO₃ in glacial acetic acid can be used to oxidize a related sulfone precursor to the desired carboxylic acid. mdpi.com
Other Peroxy Acids: Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are also effective for the oxidation of sulfides.
A specific reported synthesis of 4-[(4-chlorophenyl)sulfonyl]benzoic acid involves the oxidation of 1-chloro-4-tosylbenzene with chromium trioxide in glacial acetic acid at reflux. mdpi.com
Sulfonylation reactions are key in building the core structure of sulfonylated benzoic acids and their derivatives. This can involve Friedel-Crafts type reactions or the reaction of sulfonyl chlorides with other nucleophiles.
Friedel-Crafts Sulfonylation: A classic method for forming aryl sulfones is the Friedel-Crafts sulfonylation. In a documented synthesis of a precursor to 4-[(4-chlorophenyl)sulfonyl]benzoic acid, chlorobenzene (B131634) is sulfonylated with 4-methylbenzene-1-sulfonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) at reflux to produce 1-chloro-4-tosylbenzene. mdpi.com
Derivative Synthesis: Once 4-[(4-chlorophenyl)sulfonyl]benzoic acid is synthesized, it can be further derivatized. For example, the carboxylic acid group can be converted to an acid chloride using thionyl chloride (SOCl₂), which can then react with various nucleophiles, such as amines, to form amides. mdpi.com This extends the range of derivatives based on the core 4-[(4-chlorophenyl)sulfonyl]phenyl moiety. Additionally, sulfonylation of allylic alcohols with benzenesulfonyl chloride can be a starting point for the synthesis of more complex heterocyclic derivatives. mdpi.com The synthesis of various sulfonamide derivatives often starts from a corresponding benzoic acid, which is then converted into a sulfonyl chloride and subsequently reacted with amines. researchgate.netnih.gov
Functional Group Interconversions and Derivatization Strategies
The conversion of the carboxylic acid group in this compound to a more reactive acyl chloride is a critical first step in many synthetic pathways. Acyl chlorides are valuable intermediates due to their high electrophilicity, which facilitates reactions with a wide range of nucleophiles. The most common and effective method for this transformation is the reaction with thionyl chloride (SOCl₂).
The reaction is typically performed by heating the carboxylic acid in neat thionyl chloride or in an inert solvent. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the resulting acyl chloride. To accelerate the reaction, a catalytic amount of N,N-dimethylformamide (DMF) is often added. The reaction of this compound with thionyl chloride yields 4-[(4-Chlorophenyl)sulfanyl]benzoyl chloride, a key intermediate for further derivatization.
Table 1: Reagents for Acyl Chloride Formation
| Reagent | Formula | Typical Conditions | Byproducts |
|---|---|---|---|
| Thionyl Chloride | SOCl₂ | Reflux, neat or in solvent (e.g., CH₂Cl₂) | SO₂(g), HCl(g) |
| Oxalyl Chloride | (COCl)₂ | Room temp, inert solvent (e.g., CH₂Cl₂), cat. DMF | CO(g), CO₂(g), HCl(g) |
The highly reactive 4-[(4-Chlorophenyl)sulfanyl]benzoyl chloride is an excellent acylating agent for nucleophiles such as the amino group of amino acids. This N-acylation reaction, a variation of the Schotten-Baumann reaction, forms a new amide bond and is a fundamental step in building peptide-like structures and precursors for various heterocyclic compounds.
For instance, the reaction of 4-[(4-Chlorophenyl)sulfanyl]benzoyl chloride with amino acids like L-valine or glycine (B1666218) is typically carried out under basic conditions. The amino acid is first dissolved in an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH), to deprotonate the amino group, thereby increasing its nucleophilicity. The acyl chloride, dissolved in an immiscible organic solvent like dichloromethane (B109758) (CH₂Cl₂), is then added to the aqueous solution. The reaction occurs at the interface of the two layers, often at a reduced temperature (0–5 °C) to control the reaction's exothermicity, followed by stirring at room temperature to ensure completion. Subsequent acidification of the aqueous layer precipitates the N-acylated amino acid product. This procedure has been successfully used to synthesize derivatives such as 2-({4-[(4-chlorophenyl)sulfanyl]benzoyl}amino)-3-methylbutanoic acid from L-valine with high yields.
Table 2: Example of N-Acylation Reaction Conditions
| Acyl Chloride | Amino Acid | Base | Solvent System | Temperature | Product |
|---|---|---|---|---|---|
| 4-[(4-Chlorophenyl)sulfanyl]benzoyl chloride | L-Valine | NaOH | CH₂Cl₂ / H₂O | 0-5 °C to RT | 2-({4-[(4-chlorophenyl)sulfanyl]benzoyl}amino)-3-methylbutanoic acid |
The derivatives of this compound, particularly the N-acylated amino acids, serve as versatile precursors for the synthesis of various five-membered heterocyclic rings. These cyclization reactions typically involve intramolecular condensation and dehydration.
Oxazolones: N-acyl-α-amino acids derived from this compound can be converted into 1,3-oxazol-5(4H)-ones (azlactones) through cyclodehydration. A common method employs a dehydrating agent like ethyl chloroformate in the presence of a mild base such as 4-methylmorpholine (B44366) in an anhydrous solvent like dichloromethane. This reaction proceeds at room temperature and results in the formation of the corresponding 2-{4-[(4-chlorophenyl)sulfanyl]phenyl}-4-alkyl-1,3-oxazol-5(4H)-one.
Oxazoles: The formed oxazolones can be further transformed into stable, aromatic oxazoles. This can be achieved through various synthetic routes, often involving oxidation or rearrangement reactions.
Thiadiazoles: The 1,3,4-thiadiazole (B1197879) ring system can be constructed from this compound by reacting it with thiosemicarbazide (B42300) in the presence of a strong dehydrating agent like phosphorus oxychloride (POCl₃), polyphosphoric acid, or concentrated sulfuric acid. The reaction involves the initial formation of an N-acylthiosemicarbazide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the 2-amino-5-{4-[(4-chlorophenyl)sulfanyl]phenyl}-1,3,4-thiadiazole.
Triazoles: Similarly, 1,2,4-triazole (B32235) derivatives can be synthesized. One common pathway involves the reaction of the carboxylic acid with acyl hydrazines, followed by cyclization. Alternatively, the N-acylthiosemicarbazide intermediate, formed en route to thiadiazoles, can be cyclized under different conditions, often basic, to yield a 1,2,4-triazole-3-thiol derivative.
Mechanistic Aspects of Chemical Reactions and Optimization of Synthetic Conditions
Understanding the mechanisms of the aforementioned reactions is crucial for optimizing synthetic conditions to maximize yield and purity.
Acyl Chloride Formation: The reaction of a carboxylic acid with thionyl chloride is initiated by the nucleophilic attack of the carboxylic acid's hydroxyl oxygen on the sulfur atom of SOCl₂. libretexts.orglibretexts.org A chloride ion is displaced, forming a chlorosulfite intermediate. libretexts.orglibretexts.org In the presence of a catalyst like DMF, an iminium salt is formed, which is a more potent acylating agent. acs.org The chloride ion then acts as a nucleophile, attacking the carbonyl carbon of the intermediate, leading to the formation of the acyl chloride and the release of SO₂ and HCl gases. libretexts.orglibretexts.org Optimization involves ensuring anhydrous conditions to prevent hydrolysis of the acyl chloride and using a slight excess of thionyl chloride to drive the reaction to completion. The reaction temperature is often elevated (reflux) to increase the rate of reaction. commonorganicchemistry.com
N-Acylation: The Schotten-Baumann reaction mechanism involves the nucleophilic attack of the deprotonated amino group on the highly electrophilic carbonyl carbon of the acyl chloride. chemistnotes.comvedantu.comtestbook.com This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a good leaving group to form the stable amide bond. vedantu.combyjus.com The presence of a base is critical for two reasons: it deprotonates the amine, making it a stronger nucleophile, and it neutralizes the HCl byproduct, preventing the protonation of the unreacted amine which would render it non-nucleophilic. testbook.combyjus.com Optimization of this biphasic reaction involves vigorous stirring to maximize the interfacial area between the aqueous and organic layers, as well as controlling the temperature to minimize side reactions like the hydrolysis of the acyl chloride.
Cyclization to Oxazolones: The formation of an oxazolone (B7731731) from an N-acyl amino acid using ethyl chloroformate proceeds via a mixed anhydride (B1165640) intermediate. The base, 4-methylmorpholine, deprotonates the carboxylic acid. The resulting carboxylate attacks the ethyl chloroformate, displacing a chloride ion to form a mixed anhydride. This anhydride activates the carbonyl group, making it susceptible to intramolecular nucleophilic attack by the amide oxygen. The subsequent cyclization forms a tetrahedral intermediate which collapses to yield the oxazolone ring, with the elimination of ethanol (B145695) and carbon dioxide. Anhydrous conditions are essential to prevent hydrolysis of the reagents and intermediates.
Structure Activity Relationship Sar and Molecular Design
Impact of Structural Modifications on Biological Activity (In Vitro)
The therapeutic potential of the 4-[(4-Chlorophenyl)sulfanyl]benzoic acid framework is intricately linked to its three-dimensional structure and the electronic properties of its constituent parts. Alterations to the halogen substituents, the sulfur linkage, the aromatic rings, and the addition of conjugated moieties all have profound effects on the compound's ability to interact with biological targets.
The identity and placement of halogen atoms on the phenyl rings are critical determinants of biological activity. The substitution of the chlorine atom in N-{4-[(4-chlorophenyl)sulfonyl]benzoyl}-L-valine derivatives with a bromine atom was investigated to enhance the lipophilic character of the molecules while preserving the electronic effects of the substituent. mdpi.com This modification from chlorine to the larger, more lipophilic bromine was found to be slightly beneficial for the antimicrobial activity in certain derivatives, such as the 4H-1,3-oxazol-5-one analog. mdpi.com
The oxidation state of the sulfur atom, which connects the two aromatic rings, is a key factor in molecular recognition and biological activity. The sulfanyl (B85325) (thioether, -S-) linkage and the sulfonyl (sulfone, -SO2-) linkage confer different geometric and electronic properties to the molecule. The sulfonyl group is a strong hydrogen bond acceptor and introduces a tetrahedral geometry, which can significantly alter the compound's binding mode compared to the bent, more flexible sulfanyl linkage.
In studies of related diaryl compounds, the oxidation state of the sulfur bridge is a known modulator of activity. For instance, in a series of hydroxamate-based enzyme inhibitors, the sulfonyl derivatives were found to be selective inhibitors of tumor necrosis factor-alpha converting enzyme (TACE), while sulfinyl derivatives showed different selectivity profiles. nih.gov This demonstrates that the oxidation state directly influences target specificity. In other series, such as diaryl thiosulfonates and disulfides designed as antitubulin agents, the oxidized thiosulfonate (-SO2-S-) analogs were found to be more potent inhibitors of tubulin polymerization than their disulfide (-S-S-) counterparts. nih.gov This increased activity was attributed to the thiosulfonate bridge's ability to form a crucial hydrogen bond with an amino acid residue (ASN 258) in the target protein's binding site, an interaction not observed with the disulfide linkage. nih.gov These findings suggest that the greater polarity and hydrogen-bonding capacity of the sulfonyl group compared to the sulfanyl group can lead to enhanced and more specific interactions with biological targets.
Beyond halogenation, the addition of other functional groups to either the chlorophenyl or the benzoic acid ring systems can significantly modify the compound's activity. The electronic nature of these substituents—whether they donate or withdraw electrons—alters the charge distribution across the molecule, affecting its binding affinity and reactivity.
In related benzoic acid derivatives, the position and nature of substituents are known to be critical. For example, in local anesthetics based on benzoic acid, electron-withdrawing groups in the ortho or para positions can enhance activity. pharmacy180.com Conversely, electron-donating groups such as alkylamino and alkoxyl groups can also increase potency by contributing electron density to the aromatic ring through resonance and inductive effects. pharmacy180.com
Studies on pyrazole-benzoic acid derivatives have shown that lipophilic substituents on an aniline (B41778) moiety appended to the core structure significantly improved antibacterial activity, whereas polar groups diminished it. nih.gov In a series of benzamide (B126) derivatives, compounds bearing both an electron-donating group (methyl) and an electron-withdrawing group (nitro) on a phenyl ring showed highly favorable inhibitory activity against α-glucosidase and α-amylase. mdpi.com This indicates that a specific electronic balance can be crucial for optimal interaction with enzyme active sites.
A highly effective strategy for modifying the biological activity of 4-[(4-chlorophenyl)sulfonyl]benzoic acid has been the conjugation of amino acid residues, such as L-valine, to the carboxylic acid group. This modification transforms the parent acid into a more complex derivative, introducing chirality and new interaction points for target binding. mdpi.commdpi.com
Derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid conjugated with L-valine have been synthesized and evaluated for their antimicrobial properties. mdpi.combohrium.comnih.gov The resulting N-acyl-α-amino acid, 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid, and its corresponding cyclized 1,3-oxazol-5(4H)-one derivative, exhibited moderate antimicrobial activity, particularly against Gram-positive bacterial strains. mdpi.com The biological action of these compounds is attributed to the combined presence of the valine residue and the 4-[(4-chlorophenyl)sulfonyl]phenyl fragment. mdpi.com Further conversion of these molecules into N-acyl-α-amino ketones or 1,3-oxazoles can lead to a decrease in antibacterial activity, suggesting that the structural features of the initial amino acid conjugate and its immediate cyclized form are important for the observed antimicrobial effect. mdpi.com
The table below summarizes the in vitro antimicrobial activity of several L-valine derived analogs of 4-[(4-chlorophenyl)sulfonyl]benzoic acid against various microbial strains.
| Compound Name | Organism | MIC (µg/mL) |
| 2-{4-[(4-Chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Staphylococcus aureus | >500 |
| Bacillus subtilis | 250 | |
| Candida albicans | >500 | |
| 2-{4-[(4-Chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one | Staphylococcus aureus | 250 |
| Bacillus subtilis | 250 | |
| Candida albicans | >500 | |
| N-[1-(4-chlorophenyl)-3-methyl-1-oxobutan-2-yl]-4-[(4-chlorophenyl)sulfonyl]benzamide | Staphylococcus aureus | >500 |
| Bacillus subtilis | >500 | |
| Candida albicans | >500 | |
| Data sourced from related studies on L-valine derivatives. mdpi.com |
Rational Design Principles for Modulating Compound Efficacy (In Vitro)
The collective SAR data provides a clear framework for the rational design of new analogs with potentially enhanced efficacy. Several key principles have emerged for modulating the in vitro activity of compounds based on the this compound scaffold.
First, modulating lipophilicity and size via halogen substitution is a viable strategy. Replacing chlorine with bromine can be beneficial, and exploring larger halogens like iodine may further enhance activity against certain pathogens, likely by improving membrane interactions or optimizing binding pocket occupancy. mdpi.comresearchgate.net
Second, the oxidation state of the sulfur linkage is a critical design element for tuning target selectivity and binding affinity. Oxidizing the sulfanyl bridge to a sulfonyl group introduces a potent hydrogen bond acceptor, which can be exploited to form specific, high-affinity interactions within a target's active site, potentially increasing potency as seen in related compound classes. nih.govnih.gov
Third, conjugation with amino acids or their bioisosteres offers a powerful method to explore new chemical space and introduce chiral recognition elements. The success of L-valine conjugates in conferring antimicrobial activity highlights the potential of using different natural or unnatural amino acids to probe interactions with specific microbial targets. mdpi.comnih.gov
Finally, strategic substitution on the aromatic rings can be used to fine-tune electronic properties and optimize target engagement. A careful balance of electron-donating and electron-withdrawing groups can be used to enhance interactions, as can the addition of lipophilic moieties to improve potency. nih.govpharmacy180.com These principles, derived from systematic SAR studies, provide a roadmap for the future design and synthesis of novel and more effective agents based on this versatile chemical scaffold.
Mechanistic and Biochemical Studies Non Clinical
Elucidation of Proposed Mechanisms of Action (In Vitro)
Interaction with Cellular Metabolic Pathways (e.g., Citric Acid Cycle Inhibition)
No studies were found that investigated the interaction of 4-[(4-Chlorophenyl)sulfanyl]benzoic acid with cellular metabolic pathways, including the citric acid cycle.
Cellular Membrane Permeability and Disruption
There is no available research on the effects of this compound on cellular membrane permeability or its potential to cause membrane disruption.
Enzyme Inhibition and Protein Binding Investigations (In Vitro)
Identification of Potential Molecular Targets (e.g., Enzymes, Receptors)
Scientific literature detailing the specific molecular targets, such as enzymes or receptors, for this compound is not available.
Structural Determinants of Binding Affinity and Selectivity
Without identified molecular targets, there are no studies on the structural determinants of binding affinity and selectivity for this compound.
Studies on Microbial Resistance Mechanisms at a Molecular Level (In Vitro)
There are no published studies investigating the molecular mechanisms of microbial resistance to this compound.
Computational Chemistry and Theoretical Approaches
Quantum Chemical Investigations of Molecular Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the behavior of molecules at the electronic level. These investigations can elucidate geometric parameters, electronic properties, and vibrational spectra.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like 4-[(4-Chlorophenyl)sulfanyl]benzoic acid, which contains rotatable bonds connecting the phenyl rings to the sulfur atom and the carboxylic acid group, conformational analysis is crucial to identify the various low-energy conformers that may exist.
Despite a thorough review of scientific literature, specific studies detailing the geometry optimization and comprehensive conformational analysis of this compound using quantum chemical methods were not found. Such an analysis would typically involve DFT methods (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)) to calculate the optimized bond lengths, bond angles, and dihedral angles of the molecule's most stable conformer(s).
Electronic Structure Analysis (e.g., HOMO-LUMO, Charge Transfer Mechanisms)
The electronic structure of a molecule governs its chemical reactivity, optical properties, and non-linear optical phenomena. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.
Detailed research findings from electronic structure analyses, including HOMO-LUMO energies, the HOMO-LUMO gap, and potential intramolecular charge transfer (ICT) mechanisms for this compound, are not available in the published literature. A theoretical study would provide insights into how electron density is distributed across the molecule and how this distribution changes upon electronic excitation.
Vibrational Spectroscopy Analysis (e.g., FT-IR, Raman)
Computational vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies using quantum chemical methods, researchers can assign the vibrational modes observed in experimental spectra (FT-IR and FT-Raman). This comparison helps to confirm the molecular structure and understand its bonding characteristics.
Specific computational studies that calculate and analyze the theoretical vibrational frequencies for this compound could not be located in the available scientific literature. While experimental spectra may exist, a full theoretical assignment based on methods like DFT is not published. Such an analysis would provide a detailed assignment of vibrational modes, including stretches, bends, and torsions associated with the carboxylic acid, the thioether linkage, and the two aromatic rings.
Molecular Modeling and Dynamics Simulations
Molecular modeling techniques, especially molecular docking, are essential in drug discovery and materials science to predict how a small molecule (ligand) might interact with a larger molecule, such as a protein receptor.
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to screen virtual libraries of compounds against a biological target and to propose potential mechanisms of action.
A review of the scientific literature did not yield any specific molecular docking studies performed with this compound as the ligand. Research in this area would involve docking the compound into the active site of a specific protein target to investigate potential binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
Prediction of Binding Modes and Affinities
Following a docking simulation, further analysis is conducted to predict the specific binding mode (the precise orientation and conformation of the ligand within the binding site) and to estimate the binding affinity (the strength of the interaction, often expressed as a binding energy or inhibition constant).
There are no published research findings detailing the predicted binding modes or calculated binding affinities for this compound with any specific biological target. Such predictions are crucial for evaluating the potential of a compound as a therapeutic agent and for guiding further experimental studies.
Analysis of Conformational Dynamics (e.g., Rotational Isomerism)
The conformational flexibility of this compound is primarily dictated by the rotation around several key single bonds. The molecule's three-dimensional structure and dynamic behavior are not static but exist as an equilibrium of different conformers. The most significant rotations occur around the two carbon-sulfur (C–S) bonds of the thioether linkage and the carbon-carbon (C–C) bond connecting the carboxylic acid group to its adjacent phenyl ring.
Furthermore, rotation of the carboxylic acid group relative to the plane of the phenyl ring introduces another layer of conformational diversity. The extent of this rotation is influenced by a balance between electronic effects (conjugation of the carbonyl group with the aromatic π-system) and steric interactions with the ortho-hydrogens.
In Silico Prediction of Biological Activity and Physicochemical Descriptors
In the absence of extensive experimental bioactivity data, computational (in silico) methods provide valuable insights into the potential pharmacological profile and physicochemical properties of this compound. These predictions are based on the molecule's structural features and comparison with large databases of compounds with known properties.
Physicochemical Descriptors: Key molecular descriptors predict the compound's behavior in biological systems, including its absorption and distribution. The Topological Polar Surface Area (TPSA) is a crucial predictor of bioavailability, with values below 140 Ų often associated with good cell membrane permeability. wikipedia.orgtaylorandfrancis.comresearchgate.net The predicted descriptors for this compound suggest it possesses drug-like qualities.
| Descriptor | Predicted Value |
|---|---|
| Molecular Formula | C13H9ClO2S |
| Molecular Weight | 264.73 g/mol |
| Topological Polar Surface Area (TPSA) | 46.53 Ų |
| logP (Octanol-Water Partition Coefficient) | 4.25 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 3 |
Predicted Biological Activity: Bioactivity scores can be calculated based on a molecule's similarity to known active compounds against various drug targets. A score greater than 0.0 suggests high potential, a score between -5.0 and 0.0 indicates moderate potential, and a score below -5.0 suggests inactivity. researchgate.netresearchgate.net While specific, comprehensive bioactivity predictions for this compound are not published, its structural motifs are present in various biologically active molecules. The diaryl sulfide (B99878) core is a known scaffold in medicinal chemistry. mdpi.com Computational models would likely predict moderate activity across several target classes, such as enzyme inhibition or receptor modulation, making it a candidate for further screening.
Topological and Intermolecular Interaction Studies (e.g., Hydrogen Bonding, Pi-Pi Stacking)
The supramolecular architecture and solid-state properties of this compound are governed by a variety of non-covalent intermolecular interactions.
Hydrogen Bonding: The most significant intermolecular interaction is the hydrogen bonding facilitated by the carboxylic acid moiety. Carboxylic acids commonly form highly stable, centrosymmetric dimers in the solid state. mdpi.comox.ac.uk In this arrangement, the hydroxyl group of one molecule acts as a hydrogen bond donor to the carbonyl oxygen of a second, inversion-related molecule, and vice-versa. This creates a characteristic eight-membered ring motif {···H-O-C=O}₂ that is a robust and predictable feature in the crystal structures of benzoic acid derivatives. acs.orgacs.orgnih.gov This strong dimeric association is a primary determinant of the compound's crystal packing and physical properties.
In addition to these primary forces, weaker interactions such as C-H···O and C-H···Cl hydrogen bonds, as well as dipole-dipole interactions involving the polar C-Cl and S-C bonds, play a secondary but cumulative role in stabilizing the three-dimensional crystal structure.
Biological Activity Research in Vitro Focus
Antimicrobial Efficacy (In Vitro)
Derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid have been synthesized and evaluated for their ability to combat various microorganisms, including bacteria and fungi. These studies have identified several compounds with notable antimicrobial effects. mdpi.comnih.govresearchgate.net
Antibacterial Activity Against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Enterococcus faecium)
Novel valine-derived compounds synthesized from 4-[(4-chlorophenyl)sulfonyl]benzoic acid have demonstrated moderate antibacterial activity, particularly against Gram-positive bacteria. mdpi.comnih.gov
Specifically, the N-acyl-α-amino acid derivative, 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid, and its corresponding 1,3-oxazol-5(4H)-one, 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one, have shown inhibitory effects against Staphylococcus aureus and Enterococcus faecium. mdpi.comnih.gov In qualitative diffusion tests, these compounds produced measurable zones of growth inhibition against these bacterial strains. nih.gov Quantitative tests established the Minimum Inhibitory Concentration (MIC), with the oxazolone (B7731731) derivative showing moderate activity against S. aureus ATCC 6538. mdpi.com
| Compound Name | Bacterial Strain | Activity Metric | Result | Reference |
|---|---|---|---|---|
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Enterococcus faecium E5 | Growth Inhibition Zone | 15 mm | nih.gov |
| 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one | Enterococcus faecium E5 | Growth Inhibition Zone | 10 mm | nih.gov |
| Staphylococcus aureus ATCC 6538 | Growth Inhibition Zone | 8 mm | nih.gov |
Antifungal Activity Against Yeast and Fungi (e.g., Candida albicans)
The antifungal potential of 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives has also been investigated, with some compounds showing activity against the pathogenic yeast Candida albicans. mdpi.com A newly synthesized 1,3-oxazole derivative containing a phenyl group at the 5-position was identified as having an antimicrobial effect against the C. albicans 393 yeast strain, producing an 8 mm zone of growth inhibition in diffusion assays. mdpi.comnih.gov
Anti-Biofilm Properties of Derivatives
Biofilms are structured communities of microorganisms that adhere to surfaces and are notoriously difficult to eradicate. Several derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid have been assessed for their ability to inhibit biofilm formation.
Research has shown that 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one both exhibit a moderate anti-biofilm effect against the Gram-positive strain Enterococcus faecium E5. mdpi.comnih.gov The latter compound also demonstrated anti-biofilm activity against Staphylococcus aureus. mdpi.comnih.gov Furthermore, a 1,3-oxazole derivative showed moderate activity against Candida albicans biofilms. mdpi.com The Minimum Biofilm Eradication Concentration (MBEC) for these compounds was determined to be 125 µg/mL. mdpi.comnih.gov
| Compound Name | Microbial Strain | MBEC (µg/mL) | Reference |
|---|---|---|---|
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Enterococcus faecium E5 | 125 | mdpi.comnih.gov |
| 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one | Enterococcus faecium E5 | 125 | mdpi.comnih.gov |
| Staphylococcus aureus ATCC 6538 | 125 | mdpi.comnih.gov | |
| 1-(2-{4-[(4-Chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5-yl)ethan-1-one | Candida albicans 393 | 125 | mdpi.com |
Antiviral Activity (In Vitro)
While research on the direct antiviral properties of 4-[(4-chlorophenyl)sulfonyl]benzoic acid is limited, studies on structurally related compounds provide some insight. A series of novel sulfonamide derivatives were synthesized from 4-chlorobenzoic acid, a precursor to the sulfonylbenzoic acid core. nih.gov These compounds, specifically 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamides, were tested for their antiviral activity against the Tobacco Mosaic Virus (TMV). nih.govresearchgate.net Two of the synthesized compounds demonstrated notable anti-TMV activity, achieving approximately 50% inhibition, which is comparable to the commercial agent ningnanmycin. nih.gov
Anticancer Activity (In Vitro Cell Line Studies)
Derivatives incorporating the 4-chlorophenyl sulfonamide moiety have been a subject of interest in anticancer research. One study focused on a novel 1,3,4-thiadiazole (B1197879) derivative bearing a p-tolyl sulfonamide group, which was synthesized from a 5-(4-chlorophenyl)-1,3,4-thiadiazole precursor. ekb.eg This compound exhibited significant cytotoxic activity against a panel of human cancer cell lines, including breast (MCF-7), liver (HepG2), colon (HCT116), and lung (A549) cancer cells. ekb.eg Notably, its potency was greater than the parent compound and the standard anticancer agent Staurosporine, while showing lower toxicity towards normal (WI-38) cells. ekb.eg The anticancer effect is believed to be partially due to the inhibition of tumor-associated carbonic anhydrase isoforms IX and XII. ekb.eg
Antioxidant Properties (In Vitro)
Currently, there is a lack of specific studies evaluating the in vitro antioxidant properties of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid or its direct derivatives in the public domain. Antioxidant research often focuses on compounds with specific functional groups, such as hydroxyls on a phenyl ring, which can readily donate a hydrogen atom to scavenge free radicals. nih.gov While benzoic acid derivatives, in general, have been studied for these properties, the specific antioxidant capacity of the title sulfonyl compound remains an area for future investigation. icontechjournal.com
Analytical Methodologies and Material Science Applications
Advanced Analytical Characterization Techniques for the Compound and its Derivatives
The precise structural confirmation and purity assessment of 4-[(4-Chlorophenyl)sulfanyl]benzoic acid and its subsequent derivatives are critical prerequisites for any further research or application. This is accomplished through a combination of powerful chromatographic and spectroscopic methods.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for separating it from starting materials, byproducts, or subsequent derivatives. ekb.eg Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this class of compounds. sielc.comnih.gov In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 column (e.g., Zorbax SB-Aq or J'sphere-ODS-H80), is used in conjunction with a polar mobile phase. ekb.egnih.gov
The mobile phase often consists of a gradient mixture of an aqueous buffer (like 0.1% triethyl amine or 0.05% trifluoroacetic acid, with pH adjusted by an acid such as orthophosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol. ekb.egsielc.comnih.gov This gradient elution allows for the efficient separation of compounds with varying polarities. Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the aromatic rings of the analyte exhibit strong absorbance. ekb.eg The purity of synthesized derivatives of the closely related 4-[(4-chlorophenyl)sulfonyl]benzoic acid has been successfully determined using RP-HPLC, underscoring the method's applicability. nih.gov This technique is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies. sielc.com
| Parameter | Typical Condition for Benzoic Acid Derivatives | Purpose |
|---|---|---|
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates compounds based on polarity. |
| Stationary Phase (Column) | C18 (e.g., Zorbax SB-Aq, J'sphere-ODS-H80) ekb.egnih.gov | Provides a nonpolar surface for interaction. |
| Mobile Phase | Gradient mixture of aqueous buffer (e.g., water with TFA or triethylamine) and organic solvent (e.g., acetonitrile, methanol) ekb.egsielc.com | Elutes compounds from the column at different rates. |
| Detection | UV Spectrophotometry (e.g., at 205 nm or 228 nm) ekb.egnih.gov | Quantifies the analyte as it elutes. |
| Application | Purity assessment, impurity profiling, preparative separation ekb.egsielc.com | Ensures sample quality and isolates specific compounds. |
Once a compound is purified, a suite of spectroscopic techniques is employed for its structural elucidation. For derivatives of this compound, these methods provide complementary information to build a complete structural picture. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are paramount for mapping the carbon-hydrogen framework of the molecule. nih.gov ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the chemical environment of each carbon atom. For example, in various N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives, the chemical shifts (δ) in ¹H NMR spectra clearly distinguish between aromatic protons and the NH proton of the amide group. mdpi.com Similarly, ¹³C NMR can identify carbonyl carbons and aromatic carbons. mdpi.com The analysis of these spectra is a cornerstone for confirming the successful synthesis of a target structure. nih.gov
Mass Spectrometry (MS) : This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. nih.gov For the related compound, Benzoic acid, 4-[(4-chlorophenyl)sulfonyl]-, the molecular weight is 296.726 g/mol . nist.gov Electron ionization mass spectrometry (EI-MS) is a common method used to obtain this data. nist.gov
Infrared (IR) Spectroscopy : FT-IR spectroscopy is used to identify the functional groups present in a molecule. nih.gov Specific vibrational frequencies correspond to particular bonds. For a compound like this compound, one would expect to see characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group (typically around 1660-1700 cm⁻¹), and various C-H and C=C stretches from the aromatic rings. researchgate.net
UV-Visible (UV-Vis) Spectroscopy : This method provides information about the electronic transitions within the molecule, which is related to the extent of conjugation. nih.gov Aromatic compounds like this benzoic acid derivative are expected to show strong absorption in the UV region. The UV-Vis spectrum for the sulfonyl analog shows distinct absorption patterns that are characteristic of its electronic structure. nist.gov
| Technique | Information Obtained | Characteristic Data for Related Structures |
|---|---|---|
| ¹H & ¹³C NMR | Carbon-hydrogen framework, chemical environment of atoms mdpi.com | Distinct signals for aromatic, carboxylic acid, and other functional group protons/carbons. mdpi.com |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns nih.gov | Molecular ion peak corresponding to the compound's mass. nist.gov |
| Infrared (IR) Spectroscopy | Identification of functional groups nih.gov | Characteristic C=O stretch (~1663 cm⁻¹), O-H stretch (~3449 cm⁻¹) for carboxylic acid. researchgate.net |
| UV-Vis Spectroscopy | Electronic transitions, conjugation system nih.gov | Strong absorption bands in the UV region (200-400 nm) typical for aromatic systems. nist.gov |
Applications in Organic Synthesis as Building Blocks and Intermediates for Complex Molecules
The structure of this compound, featuring a carboxylic acid group and a diaryl thioether moiety, makes it a versatile building block in organic synthesis. The carboxylic acid function is a key handle for derivatization, most commonly through its conversion to a more reactive species like an acyl chloride.
A prominent example of this strategy is seen with the analogous compound, 4-[(4-chlorophenyl)sulfonyl]benzoic acid. mdpi.com This starting material is first treated with thionyl chloride (SOCl₂) to convert the carboxylic acid into the highly reactive 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride. mdpi.com This intermediate can then readily undergo nucleophilic acyl substitution with a variety of nucleophiles. For instance, reaction with the amino acid valine in the presence of a base leads to the formation of N-acyl-α-amino acid derivatives. mdpi.com These products can serve as precursors for further elaboration into more complex heterocyclic structures, such as 1,3-oxazol-5(4H)-ones, which are themselves valuable scaffolds in medicinal chemistry. mdpi.com This synthetic pathway demonstrates the utility of the parent benzoic acid as a foundational element for constructing larger, more complex molecules with potential biological activities. mdpi.com
Potential in Materials Science Research (e.g., Polymer Synthesis)
In the field of materials science, there is a continuous search for new monomers that can impart unique and desirable properties to polymers. The rigid, aromatic structure of this compound makes it an attractive candidate for the synthesis of high-performance polymers.
Aromatic carboxylic acids are well-established monomers for producing polymers with high thermal stability and mechanical strength. For example, the structurally similar 4-(4-Chlorophenyl)benzoic acid is utilized as a monomer in the synthesis of polyesters, yielding materials with high glass transition temperatures (Tg) exceeding 120°C. The rigidity of the aromatic core is a key contributor to these enhanced thermal properties. Furthermore, other benzoic acid derivatives, such as 4-hydroxybenzoic acid, are fundamental building blocks for commercial high-performance polymers like Vectra, a liquid crystal polymer (LCP) known for its exceptional chemical resistance and dimensional stability. researchgate.net
Given these precedents, this compound could potentially be used in polycondensation reactions to create novel polyesters, polyamides, or other polymers. The presence of the thioether linkage and the chlorine atom could also confer specific properties, such as altered solubility, refractive index, or flame retardancy, making it a person of interest for advanced materials applications.
Conclusion and Future Research Directions
Synthesis of Current Academic Understanding Regarding 4-[(4-Chlorophenyl)sulfanyl]benzoic acid and its Analogs
The current understanding must, therefore, be extrapolated from the broader knowledge of diaryl sulfide (B99878) synthesis and the activities of structurally related compounds. Diaryl sulfides are recognized as important structural motifs in pharmaceuticals and natural products. organic-chemistry.org General synthetic strategies are well-established and could be readily applied to produce this compound. These methods often involve the coupling of an aryl halide with a thiol. organic-chemistry.org For instance, the synthesis could likely be achieved through the reaction of 4-chlorothiophenol (B41493) with 4-iodobenzoic acid or 4-bromobenzoic acid, often facilitated by a copper or palladium catalyst.
While direct biological data on this compound is lacking, studies on other diaryl sulfide analogs have identified promising biological activities. For example, certain functionalized diaryl and diheteroaryl sulfides have been investigated as selective inhibitors of MCF-7 breast cancer cell proliferation. acs.org The structural similarity of this compound to these compounds suggests it may warrant investigation for similar applications. The key structural components—two phenyl rings linked by a sulfur atom, with chloro and carboxylic acid functional groups—provide a backbone that can be explored for various therapeutic targets.
Identification of Knowledge Gaps and Unexplored Research Avenues
The primary and most significant knowledge gap is the near-complete absence of dedicated research into this compound. This lack of data presents a clear opportunity for foundational research.
Key unexplored avenues include:
Definitive Synthesis and Characterization: While general methods can be proposed, a specific, optimized, and high-yield synthesis for this compound has not been published. Detailed characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and elemental analysis is required to establish a verified scientific record for the compound.
Solid-State Structure and Polymorphism: There is no information on the crystal structure of this compound. X-ray crystallography studies would be essential to understand its three-dimensional conformation, molecular packing, and intermolecular interactions (e.g., hydrogen bonding involving the carboxylic acid group). This is fundamental for structure-activity relationship (SAR) studies and for understanding its physical properties.
Physicochemical Properties: Experimental data on crucial properties such as solubility, lipophilicity (LogP), and pKa are absent. These parameters are critical for predicting the compound's pharmacokinetic behavior and for designing analogs with improved drug-like properties. While some properties can be predicted computationally, experimental validation is necessary.
Biological Activity Screening: The potential therapeutic applications of this compound are entirely unexplored. Based on the activities of its sulfonyl analog and other diaryl sulfides, a broad initial screening is warranted. mdpi.comacs.org This should include assays for:
Antimicrobial Activity: Testing against a panel of Gram-positive and Gram-negative bacteria and fungal strains.
Anticancer Activity: Screening against various cancer cell lines, such as breast (e.g., MCF-7), colon, and lung cancer lines.
Enzyme Inhibition: Investigating its potential as an inhibitor for enzymes relevant to disease, such as carbonic anhydrases or kinases.
The table below summarizes the key areas where data is currently missing for this compound.
| Research Area | Status | Potential Focus of Future Research |
| Synthesis | Not specifically published | Development of an optimized, scalable synthetic route. |
| Characterization | Basic data available | Full spectroscopic and crystallographic analysis. |
| Physicochemical Properties | Mostly predicted | Experimental determination of solubility, LogP, pKa. |
| Biological Activity | Unexplored | Broad screening for antimicrobial, anticancer, and enzyme inhibition activity. |
| Structure-Activity Relationship (SAR) | Non-existent | Synthesis of analogs to probe the importance of the chloro and carboxyl groups. |
Methodological Innovations and Interdisciplinary Prospects for Future Studies
Future research on this compound and its analogs would benefit significantly from the integration of modern chemical synthesis techniques and interdisciplinary approaches.
Methodological Innovations: Modern cross-coupling methodologies offer efficient ways to synthesize a library of analogs. Instead of traditional methods, which can sometimes require harsh conditions, newer protocols provide milder and more versatile alternatives. organic-chemistry.org
Advanced Catalysis: The use of nickel-catalyzed decarbonylative thioetherification or copper-catalyzed C-S coupling reactions could provide efficient and scalable routes to the target compound and its derivatives. organic-chemistry.org
Metal-Free Synthesis: The development of transition-metal-free C-S bond formation reactions, for instance, through the use of diaryliodonium salts or visible light-mediated processes, presents an environmentally friendly and potentially more cost-effective synthetic strategy.
High-Throughput Synthesis: Employing parallel synthesis techniques would allow for the rapid generation of a library of analogs, where the chloro and carboxylic acid moieties are systematically varied to explore the structure-activity relationship.
Interdisciplinary Prospects: A truly comprehensive investigation would leverage expertise from multiple scientific disciplines.
Computational Chemistry: Before extensive synthesis, in silico studies can predict the compound's drug-likeness, potential binding affinities to various protein targets through molecular docking, and its ADMET (absorption, distribution, metabolism, excretion, toxicity) profile. This computational pre-screening can help prioritize the most promising analogs for synthesis and biological testing.
Chemical Biology: If initial screenings reveal a potent biological activity, chemical biology approaches can be used to identify the specific cellular target. This could involve techniques like affinity chromatography or activity-based protein profiling to elucidate the compound's mechanism of action.
Materials Science: The diaryl sulfide backbone could be explored for applications beyond medicine. For instance, carboxylic acid-functionalized diaryl sulfides could be investigated as building blocks for metal-organic frameworks (MOFs) or as components in novel polymers with specific optical or electronic properties.
By addressing the current knowledge gaps with these innovative and interdisciplinary strategies, the scientific community can fully explore the potential of this compound and the broader class of diaryl sulfide compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-[(4-Chlorophenyl)sulfanyl]benzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or sulfanyl group introduction via thiols. For example, chlorinated benzoic acid derivatives can react with 4-chlorothiophenol in polar aprotic solvents like DMSO or DMF under reflux . Catalyst selection (e.g., FeCl₃ for chlorination) and temperature control (60–100°C) critically affect yield and purity. Optimization requires monitoring via TLC and adjusting stoichiometric ratios of reagents to minimize byproducts .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while High-Resolution Mass Spectrometry (HR-MS) validates molecular mass. Infrared (IR) spectroscopy identifies functional groups like sulfanyl (C-S stretch at ~600–700 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3300 cm⁻¹). X-ray crystallography resolves crystal packing and dihedral angles, as demonstrated in studies of structurally analogous compounds .
Q. How can researchers purify this compound effectively?
- Methodological Answer : Recrystallization using ethanol/water mixtures (7:3 v/v) is effective for removing unreacted starting materials. For sulfonamide derivatives, column chromatography with silica gel and a gradient of ethyl acetate/hexane (10–40%) separates products. Purity should be verified via melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. What mechanistic insights govern the introduction of sulfanyl groups in benzoic acid derivatives?
- Methodological Answer : The sulfanyl group is introduced via nucleophilic aromatic substitution (SNAr), where electron-withdrawing groups (e.g., -Cl) activate the aryl ring. Density Functional Theory (DFT) calculations can model transition states to predict regioselectivity. For example, FeCl₃ catalyzes chlorination by stabilizing the leaving group, while DMSO enhances nucleophilicity of thiols .
Q. How can derivatives of this compound be designed for enhanced biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies suggest modifying the sulfanyl linkage or introducing electron-withdrawing substituents (e.g., -F, -NO₂) to improve binding to biological targets. Derivatives with sulfonamide groups (e.g., 4-[(4-chlorophenyl)sulfonyl]benzoic acid) show antimicrobial activity in vitro, assessed via MIC assays against Staphylococcus aureus and Escherichia coli .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for complex derivatives?
- Methodological Answer : Contradictions arise from dynamic processes (e.g., rotamers) or impurities. Variable-temperature NMR (e.g., 25°C to −40°C) can stabilize conformers, while 2D NMR (COSY, HSQC) clarifies coupling relationships. Cross-validation with computational methods (e.g., Gaussian for chemical shift prediction) is critical .
Q. What crystallographic techniques elucidate the solid-state behavior of this compound?
- Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that influence packing. For example, centrosymmetric tetrazole rings in analogs exhibit π-π stacking (3.3 Å centroid distance), while sulfonyl groups form hydrogen bonds with carboxylates (O-H···N, ~2.8 Å) .
Q. What methodologies assess the toxicity and pharmacokinetics of this compound derivatives?
- Methodological Answer : In vitro toxicity is evaluated via MTT assays on mammalian cell lines (e.g., HEK293), while in silico tools (e.g., ProTox-II) predict hepatotoxicity. Pharmacokinetic parameters (logP, bioavailability) are modeled using SwissADME, with experimental validation via plasma protein binding assays and microsomal stability tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
